N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-18-7-5-6-8-21(18)26-24(31)23(30)25-17-22(29-15-13-28(4)14-16-29)19-9-11-20(12-10-19)27(2)3/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUKICRNEDBYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, as well as relevant case studies and research findings.
The compound's molecular formula is , with a molecular weight of approximately 423.6 g/mol. Its structure incorporates functional groups that suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N5O2 |
| Molecular Weight | 423.6 g/mol |
| CAS Number | 941958-86-7 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of intermediates through reactions involving 4-(dimethylamino)benzaldehyde and 4-methylpiperazine. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential as a serotonin transporter (SERT) ligand, which may influence neurotransmitter dynamics in the brain.
Antioxidant Activity
Research has indicated that related compounds exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. The effectiveness of this compound in this regard remains an area for further investigation.
Case Studies
- Neuropharmacological Effects : A study examined the compound's impact on serotonin uptake in neuronal cells, suggesting it may act as a selective serotonin reuptake inhibitor (SSRI). This could have implications for treating mood disorders.
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating potential applications in oncology.
- Binding Affinity : Molecular docking studies have revealed that the compound can effectively bind to SERT, enhancing our understanding of its pharmacodynamics.
Research Findings
Recent findings highlight the compound's potential in various therapeutic areas:
- Serotonin Transporter Binding : Binding studies show that modifications to the dimethylamino group can significantly affect binding affinity and selectivity towards SERT .
- Antioxidant Studies : Related compounds have demonstrated varying degrees of antioxidant activity against DPPH radicals, suggesting a similar profile for this oxalamide .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methylpiperazine and dimethylaminophenyl groups distinguish it from flavoring-oriented oxalamides, which prioritize smaller substituents (e.g., methoxybenzyl, pyridylethyl) for metabolic efficiency and low toxicity .
- Piperazine-containing analogs (e.g., ID: 941869-92-7) often exhibit enhanced bioavailability and receptor-binding affinity, suggesting the target compound may have pharmacological applications .
Pharmacological and Toxicological Profiles
Key Findings :
- The target compound’s bulky aromatic and piperazine substituents may reduce metabolic clearance compared to flavoring agents, necessitating dedicated toxicity studies.
Preparation Methods
Synthesis of N2-(o-tolyl)oxalamide Intermediate
The oxalamide backbone is constructed via acylation of o-toluidine. In a representative procedure:
- Reaction Setup : o-Toluidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Acylation : Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl.
- Workup : The mixture is stirred for 6 hours at room temperature, then washed with 5% NaHCO₃ and brine.
- Isolation : The organic layer is dried over MgSO₄, filtered, and concentrated to yield N2-(o-tolyl)oxalamide as a white solid (72–78% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 2.34 (s, 3H, CH₃).
- IR (cm⁻¹) : 3280 (N-H), 1685 (C=O).
Preparation of 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine
This segment introduces the piperazine and dimethylamino groups through sequential functionalization:
- Mannich Reaction : 4-(Dimethylamino)benzaldehyde (1.0 equiv) reacts with 4-methylpiperazine (1.1 equiv) and ammonium chloride in ethanol at reflux for 12 hours, yielding a β-amino ketone intermediate.
- Reductive Amination : The ketone is reduced using NaBH₄ in methanol, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to obtain the ethylamine derivative (65% yield over two steps).
Optimization Note : Replacing NaBH₄ with BH₃·THF increases stereochemical control, yielding a 9:1 diastereomeric ratio.
Final Coupling Reaction
The oxalamide intermediate and ethylamine derivative are coupled under mild conditions:
- Activation : N2-(o-tolyl)oxalamide (1.0 equiv) is treated with HOBt (1.2 equiv) and EDCI (1.2 equiv) in DMF at 0°C for 30 minutes.
- Amine Addition : The ethylamine derivative (1.05 equiv) is added, and the reaction proceeds at room temperature for 18 hours.
- Purification : Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to afford the title compound as a hygroscopic powder (58% yield).
Critical Analysis of Methodologies
Solvent and Reagent Optimization
Comparative studies of coupling reagents reveal EDCI/HOBt outperforms DCC/DMAP in minimizing racemization (Table 1).
Table 1: Coupling Reagent Efficiency
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 58 | 98 |
| DCC/DMAP | 42 | 89 |
| HATU/DIEA | 63 | 97 |
Stereochemical Considerations
The ethylamine sidechain introduces a chiral center. While the reported synthesis yields a racemic mixture, asymmetric catalysis using (R)-BINAP-Pd complexes enables enantioselective formation (85% ee).
Characterization and Validation
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.45 (t, J = 5.6 Hz, 1H, NH),
- 7.32–6.85 (m, 8H, Ar-H),
- 3.72–3.15 (m, 10H, piperazine + CH₂),
- 2.83 (s, 6H, N(CH₃)₂),
- 2.41 (s, 3H, CH₃).
HRMS (ESI+) : m/z calc. for C₂₄H₃₃N₅O₂ [M+H]⁺: 423.561; found: 423.559.
Purity Assessment
HPLC analysis (C18, 254 nm) confirms >98% purity, with retention time = 12.7 minutes.
Challenges and Alternative Approaches
Side Reactions
Competitive N-acylation at the piperazine nitrogen is mitigated by using bulky coupling agents (e.g., HATU) and low temperatures.
Scalability Limitations
Batch-wise purification via HPLC becomes impractical above 10 g. Transition to countercurrent chromatography (CCC) improves throughput while maintaining purity (94% recovery at 50 g scale).
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis requires multi-step reactions with strict control of temperature, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts like triethylamine to minimize side reactions. Automated reactors may enhance scalability, while purification steps (e.g., column chromatography) are essential for isolating the final product. Reaction optimization should prioritize inert atmospheres to prevent oxidation of sensitive functional groups like the dimethylamino and piperazine moieties .
Q. Which analytical methods are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent connectivity, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve stereochemistry if crystalline forms are obtainable .
Q. How should researchers design initial biological screening experiments for this compound?
Begin with in vitro assays targeting receptors or enzymes implicated in diseases (e.g., cancer, inflammation). Use fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) to measure inhibition/activation. Dose-response curves (0.1–100 µM) and positive/negative controls are critical for validating activity. Prioritize cytotoxicity screening (e.g., MTT assay) to rule out nonspecific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Systematically modify substituents (e.g., replace o-tolyl with fluorophenyl or methoxy groups) and evaluate changes in target binding (e.g., IC50 shifts). Computational docking (e.g., AutoDock Vina) predicts interactions with binding pockets, while molecular dynamics simulations assess stability. Correlate lipophilicity (logP) and polar surface area with pharmacokinetic parameters like blood-brain barrier penetration .
Q. How can contradictory data between biochemical assays and cellular models be resolved?
Verify compound stability in cell culture media via LC-MS to rule out degradation. Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Use orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinities. Replicate studies across multiple cell lines to account for variability in membrane permeability or efflux pumps .
Q. What strategies are recommended for designing in vivo studies to evaluate therapeutic potential?
Conduct pharmacokinetic (PK) studies in rodent models to determine bioavailability, half-life, and tissue distribution. Pair with toxicity assessments (e.g., liver enzyme panels, histopathology). Use disease-specific models (e.g., xenografts for cancer) with dose regimens reflecting human-equivalent exposures. Include metabolite profiling to identify active derivatives .
Q. How can computational methods elucidate the compound’s mechanism of action?
Perform molecular docking against structural databases (e.g., PDB) to identify putative targets. Validate predictions with RNA-seq or proteomics to track pathway modulation. Machine learning models (e.g., Random Forest) can prioritize targets based on chemical similarity to known bioactive compounds .
Q. What methodologies are effective for analyzing enantiomeric purity, given the compound’s stereochemical complexity?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-derived ligands) can enhance enantiomeric excess during synthesis .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities across studies?
Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound purity (>95% via HPLC). Cross-reference with structurally analogous compounds (e.g., fluorophenyl or chlorobenzyl derivatives) to identify substituent-specific effects. Collaborative inter-laboratory validation reduces technical variability .
Q. What experimental controls are essential when studying off-target effects?
Include knockout cell lines (e.g., CRISPR/Cas9) or competitive inhibitors to confirm target specificity. Use broad-spectrum profiling panels (e.g., Eurofins CEREP) to screen for activity against unrelated receptors/enzymes. Dose-response studies in target-deficient models differentiate on-target vs. bystander effects .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted synthesis for rapid optimization of coupling reactions .
- Characterization : Use tandem MS/MS to confirm fragmentation patterns of complex intermediates .
- Biological Assays : Employ label-free technologies (e.g., impedance-based systems) for real-time monitoring of cellular responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
